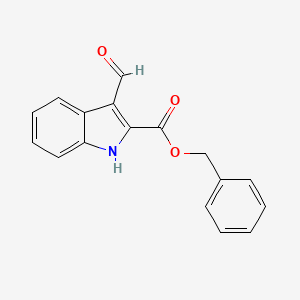
2-(2,6-dichloroanilino)-5-nitrobenzonitrile
Descripción general
Descripción
2-(2,6-Dichloroanilino)-5-nitrobenzonitrile is an organic compound that features a nitro group and a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by the presence of both electron-withdrawing and electron-donating groups, makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dichloroanilino)-5-nitrobenzonitrile typically involves the reaction of 2,6-dichloroaniline with 5-nitro-2-chlorobenzonitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production of high-purity this compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed:
Reduction: Formation of 2-(2,6-dichloroanilino)-5-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,6-Dichloroanilino)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dichloroanilino)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its bioactivity.
Comparación Con Compuestos Similares
2,6-Dichloroaniline: Shares the dichloroaniline moiety but lacks the nitro and benzonitrile groups.
5-Nitro-2-chlorobenzonitrile: Contains the nitro and benzonitrile groups but lacks the dichloroaniline moiety.
Uniqueness: 2-(2,6-Dichloroanilino)-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C13H7Cl2N3O2 |
|---|---|
Peso molecular |
308.12 g/mol |
Nombre IUPAC |
2-(2,6-dichloroanilino)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-10-2-1-3-11(15)13(10)17-12-5-4-9(18(19)20)6-8(12)7-16/h1-6,17H |
Clave InChI |
WMJPOISCPCVASQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B8666791.png)

![1-Bromo-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8666811.png)




![Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)-](/img/structure/B8666832.png)




